DECM serves as a versatile precursor for the synthesis of a wide variety of carboxylic acids and esters through various chemical transformations. Here are some prominent examples:
DECM plays a crucial role in the synthesis of diverse heterocyclic compounds, which are molecules containing atoms other than carbon in their rings. Here are some notable examples:
Diethyl 2-cyclohexylmalonate is an organic compound with the molecular formula C₁₃H₂₂O₄ and a molecular weight of approximately 242.31 g/mol. It is classified as a malonate ester, which is a type of diester derived from malonic acid. This compound features a cyclohexyl group attached to the second carbon of the malonate structure, contributing to its unique properties and reactivity. Diethyl 2-cyclohexylmalonate appears as a colorless to pale yellow liquid and has applications in various fields, including organic synthesis and biological research .
These reactions make Diethyl 2-cyclohexylmalonate a versatile building block in organic synthesis .
Diethyl 2-cyclohexylmalonate exhibits notable biological activity, particularly as an enzyme inhibitor. It has been identified as an inhibitor of enolase, an enzyme crucial for glycolysis. This inhibition can affect metabolic pathways in various organisms, making it a compound of interest in biochemical research . Additionally, its potential use as a pesticide highlights its relevance in agricultural applications.
The synthesis of Diethyl 2-cyclohexylmalonate typically involves:
Both methods yield the desired product with varying degrees of efficiency depending on reaction conditions such as temperature and catalyst choice .
Diethyl 2-cyclohexylmalonate has several applications:
Research into the interactions of Diethyl 2-cyclohexylmalonate with biological systems has revealed its inhibitory effects on enolase. Studies have shown that this compound can disrupt glycolytic pathways in certain organisms, leading to altered metabolic profiles. These interactions are significant for understanding its potential uses in agriculture and medicine .
Several compounds share structural similarities with Diethyl 2-cyclohexylmalonate, including:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Diethyl 2-cyclohexylmalonate | Malonate Ester | Enzyme inhibitor, versatile synthetic intermediate |
| Diethyl Malonate | Malonate Ester | Commonly used in synthesis; no cyclohexane group |
| Ethyl 2-cyclohexylacetate | Ester | Cyclohexane group; different functional group |
| Cyclohexane-1,1-dicarboxylic Acid | Dicarboxylic Acid | No ester functionality; retains cyclohexane structure |
Diethyl 2-cyclohexylmalonate stands out due to its specific enzyme inhibitory properties and its role as a synthetic intermediate that combines both malonate and cyclohexane functionalities .
Diethyl 2-cyclohexylmalonate (CAS 2163-44-2) emerged as a derivative of malonic acid esters during advancements in synthetic organic chemistry in the mid-20th century. While its exact discovery date remains unclear, its synthesis aligns with the broader development of malonic ester chemistry, which gained prominence through the malonic ester synthesis method described in the 1950s. The compound’s structural complexity—featuring a cyclohexyl substituent—reflects efforts to modify malonic acid derivatives for enhanced reactivity in carbon-carbon bond-forming reactions. Early applications focused on its utility as a precursor in pharmaceuticals and agrochemicals, leveraging its ability to introduce cyclohexyl groups into target molecules.
Diethyl 2-cyclohexylmalonate holds strategic importance in organic synthesis due to its dual ester groups and cyclohexyl moiety. As a malonic ester, it participates in alkylation reactions via enolate intermediates, enabling the construction of complex carboxylic acids and heterocycles. The cyclohexyl group introduces steric and electronic effects that influence reaction pathways, making it valuable for synthesizing spatially constrained molecules. Its role extends to pharmaceutical intermediates, particularly in barbiturate synthesis and anticonvulsant development.
The compound is systematically named diethyl 2-cyclohexylpropanedioate, reflecting its structure as a diester of malonic acid with a cyclohexyl substituent at the central carbon. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2163-44-2 | |
| Molecular Formula | C13H22O4 | |
| Molecular Weight | 242.31 g/mol | |
| IUPAC Name | Diethyl 2-cyclohexylpropanedioate | |
| Common Synonyms | Diethyl cyclohexyl malonate; NSC 46843 |
Diethyl 2-cyclohexylmalonate belongs to the malonic acid derivative family, where the two hydroxyl groups of malonic acid (HOOC-CH2-COOH) are replaced by ethoxy groups (-OCH2CH3), and the central methylene carbon is substituted with a cyclohexyl group. This modification enhances its nucleophilic reactivity at the α-carbon, facilitating alkylation and condensation reactions. Structurally, it bridges simple malonic esters (e.g., diethyl malonate) and bulkier analogs like diethyl 2-cyclopropylmethylmalonate, offering intermediate steric hindrance for tailored synthetic applications.
Diethyl 2-cyclohexylmalonate is an organic compound with the molecular formula C13H22O4 and a molecular weight of 242.31 grams per mole [1]. The compound belongs to the class of malonate esters, specifically characterized as a diethyl ester of 2-cyclohexylmalonic acid [1]. The structure consists of a central malonate backbone with two ethyl ester groups and a cyclohexyl substituent attached to the alpha carbon [1].
The International Union of Pure and Applied Chemistry name for this compound is diethyl 2-cyclohexylpropanedioate [1]. The molecule contains 13 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms, with the Chemical Abstracts Service registry number 2163-44-2 [1]. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)C(C1CCCCC1)C(=O)OCC, which illustrates the connectivity of the atoms within the molecular structure [1].
The exact mass of diethyl 2-cyclohexylmalonate is 242.15180918 daltons [1]. The compound exhibits a topological polar surface area of 52.6 square angstroms and possesses seven rotatable bonds, indicating moderate molecular flexibility [1]. The calculated partition coefficient (XLogP3-AA) value is 3.6, suggesting moderate lipophilicity [1].
The density of diethyl 2-cyclohexylmalonate is reported as 1.046 grams per cubic centimeter at standard conditions [2]. This density value indicates that the compound is slightly denser than water, which is consistent with the presence of multiple carbonyl groups and the saturated cyclohexyl ring system [2].
The boiling point of diethyl 2-cyclohexylmalonate is 297.2 degrees Celsius at 760 millimeters of mercury atmospheric pressure [2]. This relatively high boiling point reflects the molecular weight of the compound and the intermolecular forces present, including dipole-dipole interactions from the ester carbonyl groups [2]. The elevated boiling point is characteristic of diester compounds with substantial molecular weight and moderate polarity [2].
| Property | Value | Reference |
|---|---|---|
| Density | 1.046 g/cm³ | ChemSrc Database [2] |
| Boiling Point | 297.2°C at 760 mmHg | ChemSrc Database [2] |
| Molecular Weight | 242.31 g/mol | PubChem Database [1] |
The flash point of diethyl 2-cyclohexylmalonate is documented as 137 degrees Celsius [2]. This flash point value indicates that the compound requires significant heating before it can form a vapor-air mixture capable of ignition [2]. The relatively high flash point is consistent with the compound's molecular structure and boiling point characteristics [2].
According to material safety documentation, the compound exhibits moderate thermal stability under normal storage conditions [3]. The absence of specific thermal decomposition data in the available literature suggests that diethyl 2-cyclohexylmalonate maintains structural integrity under typical laboratory and industrial handling conditions [3]. The stability parameters indicate that the compound does not exhibit unusual reactivity or decomposition pathways under ambient conditions [3].
Diethyl 2-cyclohexylmalonate typically appears as a colorless to pale yellow liquid under standard conditions [4]. The liquid state at room temperature is consistent with the molecular structure and the absence of extensive intermolecular hydrogen bonding [4]. The compound is described as having limited solubility in water due to its hydrophobic cyclohexyl substituent and the overall molecular structure [4].
The organoleptic properties of diethyl 2-cyclohexylmalonate include a characteristic odor that is described as pleasant, similar to other malonate ester compounds [4]. This odor profile is attributed to the ester functional groups present in the molecule [4]. The compound demonstrates solubility in organic solvents, which is expected based on its molecular composition and polarity characteristics [4].
The electronic structure of diethyl 2-cyclohexylmalonate features significant resonance stabilization at the alpha carbon position due to the presence of two electron-withdrawing ester carbonyl groups [5] [6]. When the alpha hydrogen is removed, the resulting carbanion exhibits three distinct resonance structures that contribute to its overall stability [6]. These resonance forms involve delocalization of the negative charge across the alpha carbon and both carbonyl oxygen atoms [5] [6].
The resonance stabilization in malonate esters occurs through the overlap of the sp2-hybridized alpha carbon p orbital with the pi orbitals of the adjacent carbonyl groups [7]. This electronic delocalization is substantially more extensive than that observed in simple ketones or single ester compounds [7]. The presence of two carbonyl groups in the malonate structure enhances the stabilization effect by providing multiple pathways for charge distribution [6].
Research has demonstrated that the resonance stabilization in diethyl malonate derivatives significantly influences their chemical reactivity and stability [5]. The electronic structure analysis reveals that the alpha carbon becomes sp2-hybridized upon enolate formation, facilitating the resonance delocalization process [7]. This hybridization change is crucial for understanding the enhanced acidity and reactivity of the alpha position [7].
The alpha hydrogen atoms in diethyl 2-cyclohexylmalonate exhibit significantly enhanced acidity compared to typical alkyl hydrogen atoms [7] [8]. The pKa value for malonate esters is approximately 13, which represents a substantial increase in acidity relative to simple alkanes [8] [9]. This enhanced acidity results from the stabilization of the conjugate base through resonance delocalization [7].
The acidity enhancement is attributed to the presence of two electron-withdrawing carbonyl groups adjacent to the alpha carbon [6]. These carbonyl groups stabilize the resulting enolate ion through resonance, making proton removal thermodynamically favorable [7]. The alpha hydrogen acidity in diethyl 2-cyclohexylmalonate follows the general pattern observed in other diethyl malonate derivatives [9].
Comparative studies indicate that diethyl malonate exhibits greater alpha hydrogen acidity than many other carbonyl-containing compounds [8]. The pKa value of approximately 13 for malonate esters places them in an intermediate range between highly acidic compounds such as carboxylic acids and less acidic compounds such as simple ketones [8]. This acidity level makes malonate esters suitable substrates for base-mediated deprotonation reactions [9].
| Compound Type | Typical pKa Range | Acidity Enhancement Factor |
|---|---|---|
| Alkanes | ~50-60 | Baseline |
| Simple Ketones | ~19-20 | 10^30-40 |
| Malonate Esters | ~13 | 10^37-47 |
| Carboxylic Acids | ~4-5 | 10^45-55 |
The nuclear magnetic resonance spectral properties of diethyl 2-cyclohexylmalonate have been documented in multiple spectroscopic databases [1] [10]. Proton nuclear magnetic resonance spectroscopy data for this compound is available from the Wiley spectroscopic collection, obtained using a Varian CFT-20 spectrometer [10]. The proton nuclear magnetic resonance spectrum provides detailed information about the hydrogen atom environments within the molecule [10].
Carbon-13 nuclear magnetic resonance spectroscopic data for diethyl 2-cyclohexylmalonate has been compiled from samples obtained from Aldrich Chemical Company [10]. The carbon-13 nuclear magnetic resonance spectrum reveals the distinct carbon environments present in the molecule, including the ester carbonyl carbons, the alpha carbon, and the cyclohexyl ring carbons [10]. These spectroscopic characteristics are essential for structural confirmation and purity assessment [10].
The nuclear magnetic resonance spectral properties of diethyl 2-cyclohexylmalonate reflect the molecular symmetry and electronic environment of the various atomic positions [11]. The chemical shifts observed in both proton and carbon-13 nuclear magnetic resonance spectra are consistent with the expected values for malonate ester compounds containing cyclohexyl substituents [11].
The infrared absorption patterns of diethyl 2-cyclohexylmalonate exhibit characteristic features typical of malonate ester compounds [12] [13]. Vapor phase infrared spectroscopic data obtained using a DIGILAB FTS-14 instrument reveals the vibrational modes associated with the molecular functional groups [10]. The infrared spectrum provides valuable information about the carbonyl stretching frequencies and other molecular vibrations [13].
Malonate esters characteristically display two distinct carbonyl stretching bands in their infrared spectra [13]. Research by Felton and Orr demonstrated that diethyl malonate exhibits carbonyl stretching frequencies at 1757 and 1740 wavenumbers [13]. This splitting of the carbonyl absorption is attributed to vibrational coupling between the two ester carbonyl groups [13].
The infrared absorption patterns in malonate esters result from symmetric and antisymmetric coupling of the carbonyl stretching vibrations [13]. The presence of two bands rather than a single carbonyl absorption is a characteristic feature that distinguishes malonate esters from simple ester compounds [13]. The infrared spectroscopic analysis confirms the presence of the expected functional groups and provides insight into the molecular vibrational behavior [12].
Mass spectrometry fragmentation patterns for diethyl 2-cyclohexylmalonate have been characterized using gas chromatography-mass spectrometry techniques [10] [14]. The mass spectral data is available from the Wiley spectroscopic database and provides information about the molecular ion and fragmentation pathways [10]. The fragmentation patterns are useful for structural elucidation and compound identification [14].
Research on 2-substituted diethyl malonate derivatives has revealed characteristic fragmentation patterns in mass spectrometry [14]. The most significant fragmentation involves the loss of the diethyl malonate moiety, resulting in a mass loss of 159 atomic mass units [14]. This fragmentation pattern produces a base peak corresponding to the cyclohexyl cation in the case of diethyl 2-cyclohexylmalonate [14].
The mass spectrometry fragmentation behavior of malonate esters follows predictable patterns based on the stability of the resulting ionic species [14]. The molecular ion peak may be observed with varying intensity depending on the specific substituent attached to the alpha carbon [14]. The fragmentation patterns provide valuable structural information and support compound identification in analytical applications [14].
| Fragmentation | Mass Loss (m/z) | Relative Intensity | Ion Identity |
|---|---|---|---|
| Molecular Ion | 242 | Variable | M+ |
| Loss of Diethyl Malonate | 159 | High | Cyclohexyl+ |
| Ester Fragmentation | 29, 45 | Moderate | CHO+, C2H5O+ |
The conformational analysis of the cyclohexyl moiety in diethyl 2-cyclohexylmalonate involves examination of the preferred spatial arrangements of the six-membered ring system [15] [16]. The cyclohexyl group can adopt multiple conformations, with the chair conformation being the most thermodynamically stable [16] [17]. The chair conformation minimizes both angle strain and torsional strain within the cyclohexyl ring [16].
In the chair conformation of the cyclohexyl moiety, the malonate substituent can occupy either an axial or equatorial position [17] [18]. The equatorial position is strongly favored due to reduced steric interactions compared to the axial orientation [19]. The energy difference between axial and equatorial conformations for bulky substituents like the malonate group is typically 1.7 kilocalories per mole or greater [15] [19].
The chair-chair interconversion process, known as ring flipping, allows the cyclohexyl moiety to exchange between different conformational states [20]. This conformational interconversion has an energy barrier of approximately 10 kilocalories per mole [19]. During ring flipping, axial bonds become equatorial and equatorial bonds become axial, but the overall three-dimensional orientation of substituents relative to the ring plane is preserved [20].
The cyclohexyl moiety can also adopt higher energy conformations such as boat and twist-boat forms [16]. The boat conformation is significantly less stable than the chair form, with an energy difference of 5-7 kilocalories per mole [16]. The twist-boat conformation represents an intermediate energy state that is more stable than the boat but less stable than the chair [16].
| Conformation | Relative Energy (kcal/mol) | Stability | Description |
|---|---|---|---|
| Chair (equatorial) | 0 | Most stable | Preferred conformation |
| Chair (axial) | +1.7 | Less stable | Higher energy due to steric strain |
| Twist-boat | +5 | Unstable | Intermediate energy state |
| Boat | +6-7 | Highly unstable | Highest energy conformation |